molecular formula C11H16Cl3N B13764210 2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride CAS No. 63991-05-9

2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride

Cat. No.: B13764210
CAS No.: 63991-05-9
M. Wt: 268.6 g/mol
InChI Key: OWEFINCUVGRIGI-UHFFFAOYSA-N
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Description

2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride is a chemical compound with the molecular formula C10H14Cl2N. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroethyl group and a chlorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride typically involves the reaction of 4-chlorobenzyl chloride with ethylamine in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then treated with hydrochloric acid to yield the final product as a chloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran or diethyl ether.

Major Products Formed

    Nucleophilic Substitution: The major products include hydroxyl, amine, or thiol derivatives of the original compound.

    Oxidation: The major products are sulfoxides or sulfones.

    Reduction: The major products are amine derivatives.

Scientific Research Applications

2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-chloroethyl 4-chlorophenyl sulfone: This compound shares structural similarities with 2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride but contains a sulfone group instead of an amine group.

    2-chloroethyl 4-chlorophenyl sulfide: This compound is similar but contains a sulfide group.

Uniqueness

This compound is unique due to its specific combination of chloroethyl and chlorophenyl groups, which confer distinct chemical reactivity and biological activity

Properties

63991-05-9

Molecular Formula

C11H16Cl3N

Molecular Weight

268.6 g/mol

IUPAC Name

2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride

InChI

InChI=1S/C11H15Cl2N.ClH/c1-2-14(8-7-12)9-10-3-5-11(13)6-4-10;/h3-6H,2,7-9H2,1H3;1H

InChI Key

OWEFINCUVGRIGI-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CCCl)CC1=CC=C(C=C1)Cl.[Cl-]

Origin of Product

United States

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